![molecular formula C16H16O4 B506400 4-[(4-Ethoxyphenoxy)methyl]benzoic acid CAS No. 438464-97-2](/img/structure/B506400.png)
4-[(4-Ethoxyphenoxy)methyl]benzoic acid
Overview
Description
Scientific Research Applications
Liquid Crystal Intermediates
- 4-[(4-Ethoxyphenoxy)methyl]benzoic acid serves as an intermediate in the synthesis of ferroelectric and antiferroelectric liquid crystals. These liquid crystals have applications in displays and other technologies requiring the manipulation of light properties (Dou Qing, 2000).
Structural Studies and Quantum Chemical Analysis
- Quantum chemical studies have been conducted on benzoic acid derivatives, including 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, for understanding their dissociation and dimerization. These studies are crucial for predicting the behavior of these compounds in various applications (M. Sainsbury, 1975).
- The antioxidant properties of phenolic compounds, including derivatives of benzoic acid, have been analyzed theoretically to understand their reactivity and potential applications in healthcare and materials science (Dipika Kalita, Rahul Kar, J. G. Handique, 2012).
Binding to Serum Albumin
- Investigations into the binding of phenolic acids, including 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, to bovine serum albumin provide insights into their biological activity and potential therapeutic applications (Sujing Yuan, Yunyue Zhang, et al., 2019).
Polyaniline Doping
- Benzoic acid derivatives, including 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, have been used as dopants for polyaniline, a conducting polymer. This application is significant in the development of electronic and optoelectronic devices (C. A. Amarnath, S. Palaniappan, 2005).
Antimicrobial and Anticancer Applications
- Certain benzoic acid derivatives exhibit antimicrobial and anticancer activities, suggesting potential pharmaceutical applications (J. Orjala, C. Erdelmeier, et al., 1993).
Renewable Chemical Feedstocks
- Derivatives of benzoic acid, including 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, are being explored in the context of renewable chemical feedstocks, particularly in the liquefaction processing of lignocellulosic materials (Junming Xu, Jianchun Jiang, et al., 2012).
Environmental Applications
- Research into the treatment of herbicides using membrane bioreactor technology involves understanding the behavior and breakdown of benzoic acid derivatives, including 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (Avik. J. Ghoshdastidar, A. Tong, 2013).
properties
IUPAC Name |
4-[(4-ethoxyphenoxy)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-19-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)18/h3-10H,2,11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWWGFFHLQWTHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Ethoxyphenoxy)methyl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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